2-(3,5-Difluoro-2-propoxyphenyl)ethanol
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Overview
Description
2-(3,5-Difluoro-2-propoxyphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms, a propoxy group, and a phenethyl alcohol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-2-propoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 2-n-propoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 3,5-difluorophenol is reacted with 2-n-propoxybenzyl bromide in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3,5-difluoro-2-n-propoxybenzaldehyde or 3,5-difluoro-2-n-propoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-2-n-propoxyphenethyl alkane.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(3,5-Difluoro-2-propoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-2-propoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The propoxy group and phenethyl alcohol moiety contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of a propoxy group.
3,5-Difluoro-2-ethoxyphenethyl alcohol: Similar structure but with an ethoxy group instead of a propoxy group.
3,5-Difluoro-2-butoxyphenethyl alcohol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-(3,5-Difluoro-2-propoxyphenyl)ethanol is unique due to the specific combination of fluorine atoms and the propoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3,5-difluoro-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-5-15-11-8(3-4-14)6-9(12)7-10(11)13/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVISENRQXVHWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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